REACTION_SMILES
|
[CH2:37]1[O:38][CH2:39][CH2:40][CH2:41]1.[CH3:35][OH:36].[NH2:1][c:2]1[n:3][cH:4][n:5][c:6]2[c:11]1[N:10]=[C:9]([c:12]1[cH:13][cH:14][c:15]([C:18]34[CH2:19][CH2:20][C:21]([CH2:26][C:27](=[O:28])[O:29][CH3:30])([CH2:22][CH2:23]3)[CH2:24][CH2:25]4)[cH:16][cH:17]1)[C:8]([CH3:31])([CH3:32])[O:7]2.[Na+:34].[OH-:33]>>[NH2:1][c:2]1[n:3][cH:4][n:5][c:6]2[c:11]1[N:10]=[C:9]([c:12]1[cH:13][cH:14][c:15]([C:18]34[CH2:19][CH2:20][C:21]([CH2:26][C:27](=[O:28])[OH:29])([CH2:22][CH2:23]3)[CH2:24][CH2:25]4)[cH:16][cH:17]1)[C:8]([CH3:31])([CH3:32])[O:7]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
COC(=O)CC12CCC(c3ccc(C4=Nc5c(N)ncnc5OC4(C)C)cc3)(CC1)CC2
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)CC12CCC(c3ccc(C4=Nc5c(N)ncnc5OC4(C)C)cc3)(CC1)CC2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)Oc2ncnc(N)c2N=C1c1ccc(C23CCC(CC(=O)O)(CC2)CC3)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |